molecular formula C12H15NO4 B3433913 methyl (2R)-2-acetamido-3-(4-hydroxyphenyl)propanoate CAS No. 65160-71-6

methyl (2R)-2-acetamido-3-(4-hydroxyphenyl)propanoate

Cat. No. B3433913
CAS RN: 65160-71-6
M. Wt: 237.25 g/mol
InChI Key: KRMVXLWZDYZILN-LLVKDONJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl (2R)-2-acetamido-3-(4-hydroxyphenyl)propanoate” is a chemical compound that has been studied for its effects on plant growth and secondary metabolite accumulation . It is one of the components of root exudates and has been identified as a nitrification inhibitor in soil . It also modulates plant growth and root system architecture . It has been used in the enzymatic coupling of saccharides to protein .


Molecular Structure Analysis

The molecule contains a total of 33 bonds, including 18 non-H bonds, 8 multiple bonds, 6 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 ester (aliphatic), 1 secondary amide (aliphatic), 1 hydroxyl group, and 1 aromatic hydroxyl .


Physical And Chemical Properties Analysis

The molecular formula of “methyl (2R)-2-acetamido-3-(4-hydroxyphenyl)propanoate” is C10H13NO3 . The average mass is 181.166 Da . Further details about its physical and chemical properties are not available in the current sources.

Mechanism of Action

Target of Action

AC-D-TYR-OME, also known as “methyl (2R)-2-acetamido-3-(4-hydroxyphenyl)propanoate” or “®-Methyl 2-acetamido-3-(4-hydroxyphenyl)propanoate”, is a synthetic compound that has been used in various biochemical studies It’s known that tyrosine-based compounds often interact with enzymes such as pepsin .

Mode of Action

It’s known that the compound can undergo reactions involving radical hydrogen atom transfer (hat) from the phenolic oh group, which is a kinetically preferred pathway . This pathway can be influenced by the presence of an amine, which can form a hydrogen bond with the phenolic OH group and shut down the HAT pathway .

Biochemical Pathways

It’s known that tyrosine-based compounds can affect various biochemical pathways, including those involving enzymes like pepsin . In the case of pepsin, the compound can affect the enzyme’s activity, potentially influencing the breakdown of proteins .

Pharmacokinetics

It’s known that the compound’s solubility in aqueous solutions can be limited, which can affect its bioavailability .

Result of Action

It’s known that the compound can undergo reactions that result in changes at the molecular level, such as the transfer of hydrogen atoms . These reactions can potentially influence various cellular processes.

Action Environment

The action of AC-D-TYR-OME can be influenced by various environmental factors. For instance, the compound’s reactivity can be affected by the pH of its environment . In an alkaline environment, where the phenolic OH group is deprotonated, the reaction is predicted to occur preferably at Cβ, likely through a proton-coupled electron transfer (PCET) mechanism .

Safety and Hazards

While specific safety and hazard information for “methyl (2R)-2-acetamido-3-(4-hydroxyphenyl)propanoate” is not available, general precautions for handling similar compounds include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

properties

IUPAC Name

methyl (2R)-2-acetamido-3-(4-hydroxyphenyl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO4/c1-8(14)13-11(12(16)17-2)7-9-3-5-10(15)6-4-9/h3-6,11,15H,7H2,1-2H3,(H,13,14)/t11-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRMVXLWZDYZILN-LLVKDONJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CC1=CC=C(C=C1)O)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@H](CC1=CC=C(C=C1)O)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301302604
Record name N-Acetyl-D-tyrosine methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301302604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl (2R)-2-acetamido-3-(4-hydroxyphenyl)propanoate

CAS RN

65160-71-6
Record name N-Acetyl-D-tyrosine methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=65160-71-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Acetyl-D-tyrosine methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301302604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl (2R)-2-acetamido-3-(4-hydroxyphenyl)propanoate
Reactant of Route 2
Reactant of Route 2
methyl (2R)-2-acetamido-3-(4-hydroxyphenyl)propanoate
Reactant of Route 3
Reactant of Route 3
methyl (2R)-2-acetamido-3-(4-hydroxyphenyl)propanoate
Reactant of Route 4
Reactant of Route 4
methyl (2R)-2-acetamido-3-(4-hydroxyphenyl)propanoate
Reactant of Route 5
Reactant of Route 5
methyl (2R)-2-acetamido-3-(4-hydroxyphenyl)propanoate
Reactant of Route 6
Reactant of Route 6
methyl (2R)-2-acetamido-3-(4-hydroxyphenyl)propanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.